4-Amino-3,5-difluorophenol
CAS No.: 135086-76-9
Cat. No.: VC21254424
Molecular Formula: C6H5F2NO
Molecular Weight: 145.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135086-76-9 |
---|---|
Molecular Formula | C6H5F2NO |
Molecular Weight | 145.11 g/mol |
IUPAC Name | 4-amino-3,5-difluorophenol |
Standard InChI | InChI=1S/C6H5F2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2 |
Standard InChI Key | YHQVBHFKCBFNEG-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1F)N)F)O |
Canonical SMILES | C1=C(C=C(C(=C1F)N)F)O |
Introduction
Chemical Identity and Structure
Basic Information
4-Amino-3,5-difluorophenol is an aromatic compound with the amino group (-NH2) at the para position (position 4) relative to the hydroxyl group, and fluorine atoms at both meta positions (positions 3 and 5). This arrangement creates a symmetrical molecule with distinct chemical reactivity patterns.
Chemical Identifiers
The compound can be identified through various standardized chemical identifiers as presented in the following table:
Identifier | Value |
---|---|
CAS Number | 135086-76-9 |
Molecular Formula | C₆H₅F₂NO |
IUPAC Name | 4-amino-3,5-difluorophenol |
InChI Key | YHQVBHFKCBFNEG-UHFFFAOYSA-N |
PubChem CID | 2778761 |
MDL Number | MFCD03094491 |
SMILES | C1=C(C=C(C(=C1F)N)F)O |
Table 1: Chemical identifiers for 4-Amino-3,5-difluorophenol
Alternative Nomenclature
The compound is also known by several synonyms that reflect different naming conventions:
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4-amino-3,5-difluoro-phenol
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4-hydroxy-2,6-difluoroaniline
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2,6-difluoro-4-hydroxyaniline
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Phenol, 4-amino-3,5-difluoro-
Physical and Chemical Properties
Physical Properties
The physical properties of 4-Amino-3,5-difluorophenol provide insights into its behavior under various conditions and its potential applications:
Property | Value |
---|---|
Molecular Weight | 145.107 g/mol |
Physical State | Solid at room temperature |
Density | 1.5±0.1 g/cm³ |
Melting Point | 147-150°C |
Boiling Point | 250.0±40.0°C at 760 mmHg |
Flash Point | 105.0±27.3°C |
LogP | 1.22 |
Vapor Pressure | 0.0±0.5 mmHg at 25°C |
Index of Refraction | 1.570 |
Polar Surface Area (PSA) | 46.25000 |
Exact Mass | 145.033920 |
Table 2: Physical properties of 4-Amino-3,5-difluorophenol
Chemical Properties and Reactivity
The chemical behavior of 4-Amino-3,5-difluorophenol is influenced by three key functional groups:
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The hydroxyl group (-OH) contributes to hydrogen bonding capabilities and weak acidity
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The amino group (-NH2) provides basic character and nucleophilicity
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The fluorine substituents increase electron density withdrawal from the aromatic ring
These features result in a compound with:
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Moderate lipophilicity (LogP = 1.22)
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Potential for hydrogen bonding (both donor and acceptor capabilities)
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Modified reactivity of the amino group due to the electron-withdrawing effects of the fluorine atoms
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Enhanced metabolic stability compared to non-fluorinated analogues
Synthesis and Preparation
Related Synthetic Procedures
Information about the synthesis of structurally related compounds provides insights into potential methods for preparing 4-Amino-3,5-difluorophenol. For example, 4-Amino-3,5-difluorobenzoic acid can be synthesized through a three-step procedure:
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Bromination of 2,6-difluoroaniline with N-bromosuccinimide in chloroform
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Radical cyanation of the brominated product with copper(I) cyanide
Similar methodologies could potentially be adapted for the synthesis of 4-Amino-3,5-difluorophenol, with appropriate modifications to the reaction conditions and reagents.
Applications and Research Significance
General Applications
Based on its structural features and the typical applications of fluorinated aromatic compounds, 4-Amino-3,5-difluorophenol likely has relevance in several areas:
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Building block for pharmaceutical compounds
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Intermediate in the synthesis of agrochemicals
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Precursor for specialty polymers and materials
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Component in fluorescent probes or imaging agents
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Reagent in organic synthesis
Pharmaceutical Relevance
The incorporation of fluorine atoms in organic molecules is a well-established strategy in medicinal chemistry for several reasons:
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Enhanced metabolic stability due to the strength of the C-F bond
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Increased lipophilicity, potentially improving cell membrane permeability
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Altered electronic properties that can enhance binding to biological targets
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Modified acidity/basicity of neighboring functional groups
These properties make 4-Amino-3,5-difluorophenol potentially valuable as a building block for pharmaceutically active compounds .
Research Applications
The search results indicate that related compounds have been used in research on photosensitive chiral self-assembling materials, suggesting potential applications for 4-Amino-3,5-difluorophenol in advanced materials science .
Comparative Analysis with Structural Analogues
Comparison with Halogenated Analogues
Comparing 4-Amino-3,5-difluorophenol with its chlorinated counterpart (4-Amino-3,5-dichlorophenol) highlights the impact of different halogen substituents:
Property | 4-Amino-3,5-difluorophenol | 4-Amino-3,5-dichlorophenol |
---|---|---|
Molecular Formula | C₆H₅F₂NO | C₆H₅Cl₂NO |
Molecular Weight | 145.107 g/mol | 178.02 g/mol |
Bond Strength | Stronger C-F bonds | Weaker C-Cl bonds |
Electronegativity | Higher (F is most electronegative) | Lower (Cl is less electronegative than F) |
Expected Metabolic Stability | Higher | Lower |
Lipophilicity | Moderate | Higher (typically) |
Table 3: Comparison between fluorinated and chlorinated analogues
Other Structural Variations
Several other structural analogues with different substitution patterns can be compared to understand structure-property relationships:
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4-Amino-3-nitrophenol: Contains a nitro group instead of one fluorine atom
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4-Aminophenol: The non-halogenated parent compound
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3,5-Difluorophenol: Lacks the amino group
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4-Amino-3,5-difluorobenzoic acid: Contains a carboxylic acid group in addition to the structural features of 4-Amino-3,5-difluorophenol
These comparisons provide valuable insights into how specific structural modifications affect physical properties, chemical reactivity, and potential applications.
Stock Concentration | Volume Required for Different Amounts |
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1 mg | |
1 mM | 6.8913 mL |
5 mM | 1.3783 mL |
10 mM | 0.6891 mL |
Table 4: Stock solution preparation guide for 4-Amino-3,5-difluorophenol
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